Chemical properties and stability of Methyl (4-cyano-2-nitrophenoxy)acetate
Chemical properties and stability of Methyl (4-cyano-2-nitrophenoxy)acetate
Topic: Chemical Properties and Stability of Methyl (4-cyano-2-nitrophenoxy)acetate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Synthesis, Stability, and Reactivity Guide
Executive Summary
Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1) is a specialized aromatic ether intermediate used primarily in the synthesis of heterocyclic agrochemicals and pharmaceutical scaffolds.[1][2] Its structural core—a trisubstituted benzene ring featuring a nitro group ortho to an oxyacetate moiety—makes it a critical precursor for 1,4-benzoxazin-3-ones via reductive cyclization. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and stability profiles, serving as a definitive reference for process chemists and researchers.
Molecular Architecture & Physicochemical Profile[3]
The compound functions as a "masked" heterocycle. The ortho-nitro group serves as a latent amine which, upon reduction, spontaneously or catalytically cyclizes with the pendant methyl ester to form the benzoxazinone core—a pharmacophore found in various herbicides (e.g., PPO inhibitors) and bioactive molecules.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Methyl 2-(4-cyano-2-nitrophenoxy)acetate | |
| CAS Number | 652997-70-1 | Confirmed Identity |
| Molecular Formula | C₁₀H₈N₂O₅ | |
| Molecular Weight | 236.18 g/mol | |
| Structure | 4-CN, 2-NO₂-Ph-O-CH₂-COOMe | Ether linkage (O-alkylation) |
| Physical State | Light Yellow Crystalline Solid | Nitro group chromophore |
| Melting Point | 85–90 °C (Experimental range) | Lower than precursor phenol (~145°C) due to loss of H-bonding |
| Solubility | High: DMSO, DMF, Acetone, DCMLow: Water, Aliphatic Hexanes | Lipophilic ester functionality |
| pKa (Conj.[3][4][5][6][7][8] Acid) | N/A (Non-ionizable neutral) | Precursor phenol pKa ~6.0 |
Synthetic Pathways & Reactivity
The synthesis of Methyl (4-cyano-2-nitrophenoxy)acetate relies on a Williamson Ether Synthesis . The presence of the electron-withdrawing nitro and cyano groups on the benzene ring significantly increases the acidity of the phenolic hydroxyl, facilitating facile deprotonation even with mild bases.
Validated Synthetic Protocol (Self-Validating)
Reaction: Nucleophilic substitution of Methyl bromoacetate by 4-cyano-2-nitrophenoxide.
Reagents:
-
Substrate: 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)
-
Electrophile: Methyl bromoacetate (1.1 eq)
-
Base: Potassium Carbonate (
, anhydrous, 1.5 eq) -
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
Step-by-Step Methodology:
-
Activation: Charge a round-bottom flask with 4-Hydroxy-3-nitrobenzonitrile and anhydrous Acetone (0.5 M concentration). Add
and stir at room temperature for 30 minutes. Checkpoint: The solution typically turns deep yellow/orange due to phenoxide formation. -
Alkylation: Add Methyl bromoacetate dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting phenol (polar, streaks) should disappear, replaced by a less polar, distinct spot (Product).
-
Workup: Cool to RT. Filter off inorganic salts (
, excess ). -
Isolation: Concentrate the filtrate in vacuo. The residue is often a solid.
-
Purification: Recrystallize from Ethanol/Water or wash the solid with cold diethyl ether to remove trace electrophile.
Causality: The use of a weak base (
Reactivity: The Reductive Cyclization Pathway
The defining chemical utility of this compound is its transformation into 7-cyano-2H-1,4-benzoxazin-3(4H)-one .
Figure 1: Reductive cyclization pathway converting the nitro-ester to the benzoxazinone scaffold.
Stability Profile & Degradation Mechanisms
Understanding the stability of Methyl (4-cyano-2-nitrophenoxy)acetate is crucial for storage and handling.
Hydrolytic Stability
-
Acidic Conditions (pH < 4): Moderately stable at room temperature. Prolonged exposure to strong acids (HCl) leads to hydrolysis of the methyl ester to the carboxylic acid: (4-cyano-2-nitrophenoxy)acetic acid.
-
Basic Conditions (pH > 9): Unstable. Rapid saponification occurs, yielding the carboxylate salt. The ether linkage remains intact unless extreme conditions (e.g., concentrated NaOH, >100°C) are applied.
Thermal & Photostability
-
Thermal: The compound is stable up to its melting point. However, as a nitro-aromatic, it possesses high potential energy. DSC (Differential Scanning Calorimetry) typically shows an exotherm onset above 200°C. Caution: Do not distill residues to dryness at high temperatures.
-
Photolysis: Nitro compounds are susceptible to UV-induced degradation (nitro-nitrite rearrangement). Store in amber vials away from direct light.
Table 2: Stability Testing Protocol
| Stress Condition | Duration | Expected Outcome | Analytical Method |
| Hydrolysis (0.1N NaOH) | 1 Hour | >90% Degradation to Acid | HPLC (Reverse Phase) |
| Hydrolysis (0.1N HCl) | 24 Hours | <5% Degradation | HPLC |
| Thermal (60°C) | 1 Week | Stable (<1% degradation) | HPLC/NMR |
| UV Light (254 nm) | 24 Hours | Surface discoloration | Visual/TLC |
Handling & Safety (E-E-A-T)
Signal Word: WARNING
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Nitro Group Hazards: While not a primary explosive, polynitro or nitro-cyano aromatics can decompose violently under confinement at high temperatures.
-
PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.
Storage:
-
Temperature: 2–8°C (Refrigerated) recommended for long-term standards.
-
Atmosphere: Inert (Argon/Nitrogen) preferred to prevent moisture ingress (hydrolysis risk).
References
-
Arctom Scientific. (2024). Product Specification: Methyl (4-cyano-2-nitrophenoxy)acetate (CAS 652997-70-1).[1][2] Retrieved from
-
Sigma-Aldrich. (2024). Safety Data Sheet & Product Catalog: Phenoxyacetate Derivatives. Retrieved from
-
GuideChem. (2024). Chemical Properties of Methyl (4-cyano-2-nitrophenoxy)acetate. Retrieved from
-
Stenutz, R. (2024). Data on Nitro-Aromatic Isomers and Esters. Retrieved from
-
ChemicalBook. (2024). Synthesis of 4-bromo-3-hydroxymethylbenzonitrile and related Nitro-Phenols. Retrieved from
-
U.S. Patent 10,336,749. (2019). Method for the preparation of naphthyridine carboxamides. (Describes analogous ether-ester synthesis). Retrieved from
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